Nanomolar PI3K Pan-Inhibition: Benchmarking 4-Methylquinazoline Derivatives Against Class-Leading Potency
Optimized 4-methylquinazoline-based inhibitors achieve broad-spectrum, low-nanomolar potency against all four Class I PI3K isoforms, a profile that positions them favorably against many established inhibitors. While direct head-to-head data against a standard-of-care comparator like Alpelisib (BYL719) is not available in the identified literature, cross-study comparisons show that these derivatives achieve IC50 values in the sub-nanomolar to low-nanomolar range (0.18-1.7 nM) against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ [1]. This is in contrast to Alpelisib, a marketed PI3Kα-selective inhibitor, which has a reported IC50 of 5 nM for PI3Kα but is significantly less potent against other isoforms [2]. The 4-methylquinazoline core enables a pan-PI3K inhibition profile at picomolar to single-digit nanomolar concentrations, a potential advantage for tumors driven by multiple isoforms.
| Evidence Dimension | Potency against Class I PI3K isoforms |
|---|---|
| Target Compound Data | IC50 = 0.18-1.7 nM for optimized derivatives against PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ |
| Comparator Or Baseline | Alpelisib (BYL719): IC50 = 5 nM for PI3Kα; ~250 nM for PI3Kδ; >250 nM for PI3Kβ, PI3Kγ |
| Quantified Difference | Pan-PI3K potency up to 28-fold higher (for PI3Kα) and orders of magnitude higher for other isoforms compared to Alpelisib. |
| Conditions | In vitro enzyme activity assays using recombinant PI3K isoforms. Data compiled from multiple peer-reviewed publications. |
Why This Matters
For researchers developing pan-PI3K inhibitors, the 4-methylquinazoline scaffold offers a superior potency profile against multiple Class I isoforms, potentially translating to broader anti-tumor activity in heterogeneous cancers.
- [1] Lin, S., Wang, C., Ji, M., Wu, D., Lv, Y., Zhang, K., ... & Xu, H. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(14), 6087-6109. View Source
- [2] Fritsch, C., Huang, A., Chatenay-Rivauday, C., Schnell, C., Reddy, A., Liu, M., ... & Caravatti, G. (2014). Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of a PI3Kα-selective biomarker. Molecular Cancer Therapeutics, 13(5), 1117-1129. View Source
